molecular formula C22H19NO B13834516 Isoquinoline-3-yl diphenyl methanol

Isoquinoline-3-yl diphenyl methanol

Cat. No.: B13834516
M. Wt: 313.4 g/mol
InChI Key: VHJMCOPLIOUGOE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline-3-yl diphenyl methanol typically involves the reaction of isoquinoline derivatives with diphenylmethanol under specific conditions. One common method involves the use of metal catalysts or catalyst-free processes in water . The reaction conditions may vary depending on the desired yield and purity of the product. For example, the Pomeranz-Fritsch method uses aromatic aldehydes and aminoacetal as initial compounds, producing isoquinolines by cyclization under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as catalyst-free processes and solvent-free reactions, is becoming increasingly popular to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Isoquinoline-3-yl diphenyl methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong acids or bases, metal catalysts, and oxidizing or reducing agents . The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce isoquinoline derivatives with additional functional groups, while reduction reactions may yield more saturated compounds .

Comparison with Similar Compounds

Isoquinoline-3-yl diphenyl methanol can be compared with other similar compounds, such as quinoline derivatives. Both isoquinoline and quinoline are nitrogen-containing heterocycles with significant biological activities . isoquinoline derivatives often exhibit unique properties due to their distinct structural features . Similar compounds include quinoline, tetrahydroisoquinoline, and various isoquinoline alkaloids .

Conclusion

This compound is a versatile compound with numerous applications in scientific research. Its unique chemical structure and biological activities make it a valuable tool in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its potential in various fields.

Properties

Molecular Formula

C22H19NO

Molecular Weight

313.4 g/mol

IUPAC Name

1,2-dihydroisoquinolin-3-yl(diphenyl)methanol

InChI

InChI=1S/C22H19NO/c24-22(19-11-3-1-4-12-19,20-13-5-2-6-14-20)21-15-17-9-7-8-10-18(17)16-23-21/h1-15,23-24H,16H2

InChI Key

VHJMCOPLIOUGOE-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C=C(N1)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Origin of Product

United States

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